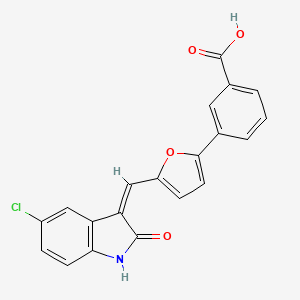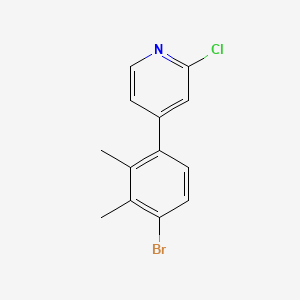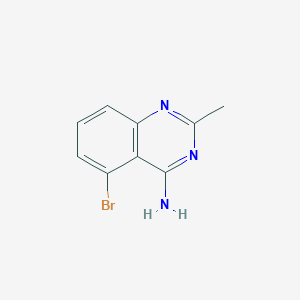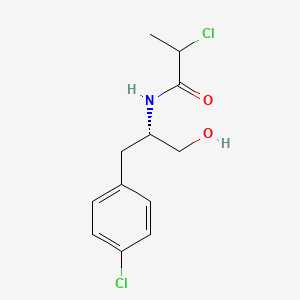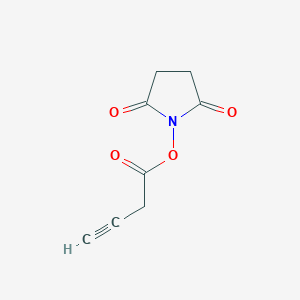![molecular formula C14H13NOS B14025592 2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol typically involves the condensation of 5l4-Dibenzo[b,d]thiophene-5-carbaldehyde with 2-aminoethanol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .
科学的研究の応用
2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用機序
The mechanism of action of 2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring system allows it to engage in various chemical interactions, potentially affecting biological processes such as enzyme activity or receptor binding .
類似化合物との比較
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with a five-membered ring.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Dibenzothiophene: A more complex structure with two benzene rings fused to a thiophene ring.
Uniqueness
2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol is unique due to its specific substitution pattern and the presence of both an amino and hydroxyl group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
特性
分子式 |
C14H13NOS |
|---|---|
分子量 |
243.33 g/mol |
IUPAC名 |
2-(dibenzothiophen-5-ylideneamino)ethanol |
InChI |
InChI=1S/C14H13NOS/c16-10-9-15-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-8,16H,9-10H2 |
InChIキー |
GJYYDSGNGAXKES-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S2=NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



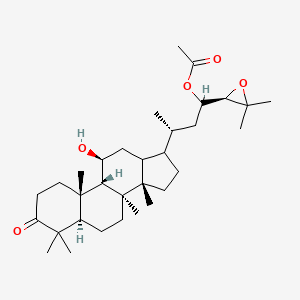
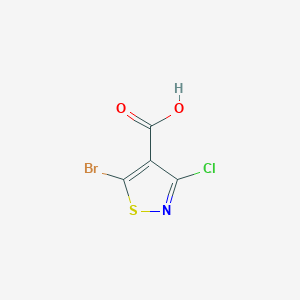
![Ethyl imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B14025525.png)
![2-Acetyl-1-fluoro-1,2-dihydro-3H-1L3-benzo[D][1,2]iodazol-3-one](/img/structure/B14025537.png)
![10,16-dimethyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14025550.png)
![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)
